[(2-Aminophenyl)amino]acetonitrile
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Overview
Description
[(2-Aminophenyl)amino]acetonitrile is an organic compound with the molecular formula C8H8N2. It is also known by other names such as 2-aminophenylacetonitrile and 2-aminobenzyl cyanide . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Aminophenyl)amino]acetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-nitrobenzyl cyanide with hydrogen in the presence of a palladium catalyst to yield 2-aminobenzyl cyanide . Another method involves the reduction of 2-nitrobenzyl cyanide using iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2-Aminophenyl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzyl cyanides .
Scientific Research Applications
[(2-Aminophenyl)amino]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Aminophenyl)amino]acetonitrile involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist, depending on the target. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
[(2-Aminophenyl)amino]acetonitrile can be compared with other similar compounds such as:
2-Aminobenzyl cyanide: Similar in structure but with different reactivity and applications.
2-Aminophenylacetonitrile: Another closely related compound with distinct chemical properties.
Aminoacetonitrile: A simpler compound with a similar nitrile group but lacking the phenyl ring.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields .
Properties
IUPAC Name |
2-(2-aminoanilino)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIDIUHUNFFTOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285534 |
Source
|
Record name | [(2-aminophenyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-60-9 |
Source
|
Record name | NSC42198 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(2-aminophenyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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